molecular formula C20H17N3 B8559804 5-(Dibenzylamino)picolinonitrile

5-(Dibenzylamino)picolinonitrile

Cat. No.: B8559804
M. Wt: 299.4 g/mol
InChI Key: PEGCXGRORPBZAU-UHFFFAOYSA-N
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Description

5-(Dibenzylamino)picolinonitrile is a substituted pyridine derivative featuring a dibenzylamino group (-N(CH₂C₆H₅)₂) at the 5-position and a nitrile (-CN) group at the 2-position of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as kinase inhibitors and macrocyclic drugs. Its structural uniqueness lies in the electron-donating dibenzylamino group, which enhances solubility and modulates electronic properties for targeted binding interactions. For example, it has been utilized in the synthesis of macrofilariicidal agents and tyrosine kinase 2 (TYK2) inhibitors, as evidenced by its role in coupling reactions with thiadiazol-5-amines and imidazopyridine derivatives .

Properties

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

5-(dibenzylamino)pyridine-2-carbonitrile

InChI

InChI=1S/C20H17N3/c21-13-19-11-12-20(14-22-19)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-12,14H,15-16H2

InChI Key

PEGCXGRORPBZAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CN=C(C=C3)C#N

Origin of Product

United States

Comparison with Similar Compounds

5-(4-Chlorophenyl)picolinonitrile (7a)

  • Structure : Aryl group (4-chlorophenyl) at the 5-position.
  • Properties : Melting point (m.p.) = 144–145°C; IR ν(CN) = 2228 cm⁻¹.
  • Applications : Demonstrated insecticidal activity with high yield (66%) and stability, attributed to the electron-withdrawing Cl substituent enhancing electrophilicity .
  • Key Data :

    Property Value Reference
    Molecular Formula C₁₂H₇ClN₂
    MS (EI) m/z 214.10 (M⁺, 85.36%)
    ¹H NMR (δ) 7.61–9.10 ppm (aromatic peaks)

5-(3,5-Dimethoxyphenyl)picolinonitrile (7c)

  • Structure : Electron-rich 3,5-dimethoxyphenyl substituent.
  • Properties : m.p. = 140–141°C; IR ν(CN) = 2227 cm⁻¹.
  • Applications : Used in agrochemical research due to improved solubility from methoxy groups .

Trifluoromethyl-Substituted Derivatives

5-(Trifluoromethyl)picolinonitrile

  • Structure : CF₃ group at the 5-position.
  • Properties : m.p. = 144–145°C; assay ≥98.0%.
  • Applications : Key precursor for fluorinated pharmaceuticals (e.g., APIs with enhanced metabolic stability) and agrochemicals. The CF₃ group increases lipophilicity and bioavailability .
  • Key Data :

    Property Value Reference
    Molecular Formula C₇H₃F₃N₂
    Molecular Weight 172.107 g/mol

Functionalized Alkyl/Amino Derivatives

5-(Hydroxymethyl)picolinonitrile

  • Structure : -CH₂OH group at the 5-position.
  • Properties : CAS 1620-77-5; similarity score = 0.84.
  • Applications : Intermediate for fluorescent probes and polymer additives due to hydroxyl reactivity .

5-(Chloromethyl)picolinonitrile Hydrochloride

  • Structure : -CH₂Cl group at the 5-position.
  • Properties : m.p. >250°C; purity ≥97%.
  • Applications : Used in PROTAC (proteolysis-targeting chimera) synthesis for cancer therapeutics .

Dibenzylamino vs. Other Amino Substituents

5-(Dibenzylamino)picolinonitrile vs. 5-Aminopicolinonitrile

  • Electronic Effects: The dibenzylamino group provides steric bulk and electron donation, improving binding to hydrophobic pockets in enzymes (e.g., TYK2 inhibition ). In contrast, 5-aminopicolinonitrile lacks this modulation, limiting its use in complex syntheses.
  • Synthetic Utility: Dibenzylamino derivatives are preferred in multi-step reactions (e.g., Suzuki couplings ) due to stability under acidic/basic conditions, whereas unprotected amino groups (e.g., 5-aminopicolinonitrile) require careful handling .

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